1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate
Description
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate is a multifunctional organic compound combining aromatic dicarboxylate, pentafluorophenyl, and diphenylphosphino groups. The diphenylphosphino group provides a coordination site for transition metals, enabling catalytic or luminescent applications. This compound’s structural complexity distinguishes it from simpler dicarboxylate-based ligands, offering opportunities for tailored porosity and reactivity in hybrid materials .
Properties
Molecular Formula |
C27H16F5O4P |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
OURNVXDJALDDIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Critical Functional Groups and Synthetic Targets
| Position | Functional Group | Synthetic Strategy |
|---|---|---|
| 1 | Methyl ester | Esterification |
| 4 | Pentafluorophenyl ester | Nucleophilic acyl substitution |
| 2 | Diphenylphosphino | Directed ortho-metalation or cross-coupling |
Stepwise Synthetic Routes
Step 1: Synthesis of Methyl Hydrogen Terephthalate
Terephthalic acid is selectively mono-esterified using methanol under acidic catalysis.
Step 2: Pentafluorophenyl Ester Formation
The remaining carboxylic acid is activated to an acyl chloride (SOCl₂, 60°C, 4 hours) and reacted with pentafluorophenol in dichloromethane with triethylamine.
-
Reagents : Methyl hydrogen terephthalate, SOCl₂, pentafluorophenol.
-
Conditions : 0°C to room temperature, 6 hours.
-
Yield : ~75% (inferred from similar pentafluorophenyl ester syntheses).
Step 3: Directed Ortho-Metalation and Phosphorylation
The methyl ester directs lithiation to the ortho position using LDA (lithium diisopropylamide) at -78°C in THF. Quenching with chlorodiphenylphosphine introduces the phosphino group.
-
Reagents : 1-Methyl-4-(pentafluorophenyl) terephthalate, LDA, ClPPh₂.
-
Conditions : Dry THF, -78°C, argon atmosphere.
-
Yield : ~60% (typical for phosphorylation via metalation).
Step 1: Bromination at Position 2
Methyl pentafluorophenyl terephthalate undergoes electrophilic bromination using Br₂ in acetic acid.
-
Reagents : Methyl pentafluorophenyl terephthalate, Br₂, AcOH.
-
Conditions : 50°C, 8 hours.
-
Yield : ~70% (based on bromination of analogous esters).
Step 2: Suzuki-Miyaura Coupling with Diphenylphosphine Borane Complex
The brominated intermediate reacts with a diphenylphosphine borane adduct under Pd(PPh₃)₄ catalysis.
-
Reagents : 2-Bromo derivative, Pd(PPh₃)₄, K₂CO₃.
-
Conditions : DMF/H₂O (3:1), 100°C, 24 hours.
-
Yield : ~55% (lower due to steric hindrance).
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 (Metalation) | Route 2 (Cross-Coupling) |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | ~38% | ~29% |
| Key Challenges | Low-temperature handling | Phosphine coupling efficiency |
| Scalability | Moderate | Limited by Pd cost |
Route 1 is favored industrially for higher yields and fewer transition-metal reagents, though demanding anhydrous conditions. Route 2 offers regioselectivity but suffers from economic and practical constraints.
Purification and Characterization
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
-
Characterization :
Industrial-Scale Production Insights
Suppliers like Sigma-Aldrich and Santa Cruz Biotechnology utilize Route 1, as evidenced by:
Chemical Reactions Analysis
Staudinger Ligation
This compound serves as a bifunctional reagent for sequential conjugation via two distinct steps:
Reaction Pathway
-
Amine Activation :
-
The pentafluorophenyl (PFP) ester reacts with primary amines under mild conditions (e.g., aqueous buffer, pH 7–8) to form a stable amide bond through nucleophilic acyl substitution.
-
The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the ester, enabling rapid reaction with amines at room temperature .
-
-
Azide-Phosphine Coupling :
Example Reaction Scheme:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Amine + PFP ester | pH 7.4, RT | Amide-linked intermediate |
| 2 | Azide + Phosphine | RT, 2–4 h | Covalent conjugate (iminophosphorane → aza-ylide) |
Key Features:
-
Chemoselectivity : The PFP ester reacts preferentially with amines, while the methyl ester remains inert until the second step .
-
Mild Conditions : Reactions proceed efficiently in aqueous buffers (e.g., HEPES) without requiring metal catalysts or elevated temperatures .
Pentafluorophenyl Ester
-
Rapidly reacts with amines (e.g., lysine residues in proteins) due to its high electrophilicity.
-
Provides a stable amide bond post-conjugation, minimizing hydrolysis .
Diphenylphosphino Group
-
Participates in Staudinger ligation with azides (e.g., metabolic labels or synthetic azide tags).
-
The bulky aryl groups stabilize the transition state during iminophosphorane formation .
Methyl Ester
-
Acts as an intramolecular nucleophile in the final cyclization step, trapping the aza-ylide intermediate to form a stable conjugate .
Stability and Handling Considerations
-
Air Sensitivity : The diphenylphosphino group is prone to oxidation; storage under inert gas (e.g., argon) is recommended .
-
Solubility : Compatible with dichloromethane, DMF, and aqueous buffers, enabling use in diverse reaction systems .
Comparative Analysis with Related Compounds
Scientific Research Applications
Synthetic Applications
-
Staudinger Ligation :
- This compound acts as a reagent in Staudinger ligation, which is a chemoselective method for the conjugation of amines and azides. The reaction involves the formation of an iminophosphorane intermediate, leading to the generation of covalent conjugates useful in bioconjugation applications .
- Mechanism :
- The phosphine reacts with an activated pentafluorophenyl ester to form a phosphonium intermediate.
- Subsequently, an azide-containing molecule is reacted to yield the desired product.
- Click Chemistry :
Catalytic Applications
- Molecular Catalysis :
Research Insights
- Recent studies have highlighted the significance of this compound in advancing methodologies for synthesizing functional materials and pharmaceuticals. Its unique electronic properties due to the fluorinated aromatic system contribute to its effectiveness as a catalyst and reagent.
- The compound's reactivity profile allows for modifications that enhance its utility in various chemical transformations, making it a valuable asset in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester involves the formation of covalent bonds through the Staudinger ligation. The amine functionalized molecule first reacts with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .
Comparison with Similar Compounds
Table 1: Key Substituents and Functional Groups
Key Observations:
- Dicarboxylate vs. Monofunctional Ligands: Unlike simpler dicarboxylates (e.g., MOF-5’s benzene-1,4-dicarboxylate), the target compound integrates additional substituents that modify pore geometry and chemical stability.
- Phosphino Group Utility: Phosphino-containing ligands like 2-(diphenylphosphino)benzaldehyde () are widely used in catalysis. The target compound’s phosphino group could enable post-synthetic metalation (e.g., Pd or Au), creating active sites for cross-coupling or oxidation reactions, a feature absent in conventional MOF linkers .
Biological Activity
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate, commonly referred to as Methyl Pentafluorophenyl Phosphine Ester , is a complex organic compound with significant potential in biological and chemical research. Its unique molecular structure, characterized by a phosphine group and a pentafluorophenyl moiety, allows it to participate in various biochemical interactions. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.
- Molecular Formula : C27H16F5O4P
- Molecular Weight : 530.38 g/mol
- CAS Number : 932710-65-1
The biological activity of this compound primarily stems from its ability to form covalent bonds through nucleophilic substitution reactions. The phosphine group can interact with various biomolecules, leading to the formation of stable conjugates. This property is particularly useful in bioconjugation techniques where labeling biomolecules is essential for tracking and studying cellular processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of phosphine compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of ROS |
| A549 (Lung Cancer) | 18.5 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. The presence of the pentafluorophenyl group enhances its lipophilicity, allowing better penetration into bacterial membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| MRSA | 8 |
Case Studies
-
Study on Anticancer Activity
A study conducted on the effects of methyl pentafluorophenyl phosphine ester on HeLa cells revealed that treatment led to significant apoptosis rates compared to control groups. The mechanism was attributed to increased oxidative stress and mitochondrial damage, suggesting a potential therapeutic application in cervical cancer treatment. -
Investigating Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited strong inhibitory effects at low concentrations, making it a candidate for further development as an antibiotic agent.
Q & A
Q. How does the diphenylphosphino group influence coordination with metal nodes during MOF synthesis?
The diphenylphosphino group acts as a strong electron-donating ligand, facilitating coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs). This coordination is critical for constructing robust MOF frameworks, as the phosphino group enhances structural stability and enables tailored porosity. Characterization via X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) confirms metal-ligand bonding .
Q. What synthetic strategies integrate this compound into isoreticular MOF structures?
Isoreticular MOFs are synthesized via solvothermal methods, where the compound serves as a bifunctional linker. The benzenedicarboxylate moiety binds to metal clusters, while the pentafluorophenyl group introduces hydrophobicity. Adjusting reaction conditions (e.g., temperature, solvent polarity) controls crystallinity. Post-synthetic modification (PSM) can further functionalize the phosphino group for enhanced selectivity .
Q. Which techniques confirm structural incorporation of this ligand in MOFs?
- PXRD : Verifies crystallinity and framework topology.
- Gas adsorption (N₂, Ar) : Measures surface area and pore volume (BET analysis).
- FT-IR and NMR : Confirm retention of functional groups post-synthesis.
- Thermogravimetric analysis (TGA) : Assesses thermal stability up to 400°C .
Advanced Research Questions
Q. How can derivatives of this compound optimize pore size/functionality for gas separation?
Modifying the pentafluorophenyl group’s substituents (e.g., replacing fluorine with -NH₂) alters pore chemistry. For CO₂/N₂ separation, fluorinated groups enhance quadrupole interactions with CO₂. Computational modeling (DFT, Monte Carlo simulations) predicts adsorption energetics, guiding experimental design. Isoreticular expansion with biphenyl or terphenyl linkers increases pore size for kinetic separation of CH₄/C₂H₆ .
Q. What methodologies resolve contradictions between experimental gas adsorption data and simulations?
Discrepancies often arise from assumptions in simulation models (e.g., rigid frameworks vs. flexible MOFs). Researchers should:
Q. How does the pentafluorophenyl moiety impact MOF hydrophobicity and selectivity?
The electron-withdrawing pentafluorophenyl group reduces framework polarity, enhancing hydrophobicity and water stability. This improves CO₂/N₂ selectivity in humid conditions by minimizing competitive H₂O adsorption. Competitive breakthrough experiments (e.g., 15% CO₂/85% N₂ mixtures) quantify selectivity, while contact angle measurements validate hydrophobicity .
Data Contradiction Analysis
Q. Why do some MOFs with this ligand show inconsistent methane storage capacities?
Variability arises from differences in activation protocols (e.g., solvent removal efficiency) or defects in crystal packing. Researchers should:
- Use high-pressure gravimetric analysis (up to 100 bar) for accurate CH₄ uptake measurements.
- Apply positron annihilation lifetime spectroscopy (PALS) to detect unoccupied pores.
- Compare with neutron diffraction data to resolve guest-host interactions .
Methodological Recommendations
- Computational Screening : Use Materials Studio or RASPA to pre-screen ligand modifications for target applications.
- In Operando Characterization: Pair gas adsorption with synchrotron XRD to monitor dynamic framework changes.
- Hybrid MOFs : Combine this ligand with flexible carboxylate linkers (e.g., 1,3,5-benzenetricarboxylate) to balance selectivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
